molecular formula C14H19N3O3S2 B2871638 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 1705064-09-0

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2871638
CAS No.: 1705064-09-0
M. Wt: 341.44
InChI Key: DBTPCBSYJKPPDK-UHFFFAOYSA-N
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Description

5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibitors

Compounds containing sulfonamide and pyrazole moieties have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. For instance, celecoxib, a well-known COX-2 inhibitor used in the treatment of rheumatoid arthritis and osteoarthritis, shares structural similarities with the compound of interest (Penning et al., 1997).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have shown potential as antimicrobial and antitubercular agents. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains and Mycobacterium tuberculosis, indicating their potential application in developing new treatments for infectious diseases (Shingare et al., 2022).

Carbonic Anhydrase Inhibitors

Pyrazole-based sulfonamides have been identified as potent inhibitors of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration, acid-base balance, and CO2 transport. These compounds are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and mountain sickness (Kucukoglu et al., 2016).

Anticancer Agents

Thiophene-based compounds, including those with sulfonamide and pyrazole components, have been explored for their anticancer activities. The design and synthesis of these compounds aim to discover new therapeutic agents capable of inhibiting tumor growth and proliferation (Debbabi et al., 2016).

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-11-2-3-14(21-11)22(18,19)16-13-8-15-17(10-13)9-12-4-6-20-7-5-12/h2-3,8,10,12,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTPCBSYJKPPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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